Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Lipophilicity ADME Drug Design

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (CAS 898787-14-9) is a fluorinated aromatic ester building block with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol. This compound is characterized by a trifluoroacetyl ketone group para to an ethyl benzoate ester, and appears as a colorless to pale yellow liquid with a boiling point of 293.1°C at 760 mmHg, a density of 1.283 g/cm³, and a computed XLogP3 of 3.6.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
CAS No. 898787-14-9
Cat. No. B1325208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,2,2-trifluoroacetyl)benzoate
CAS898787-14-9
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F
InChIInChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6H,2H2,1H3
InChIKeyMSPQBVVINOKAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (CAS 898787-14-9): Physicochemical Baseline for Procurement Evaluation


Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (CAS 898787-14-9) is a fluorinated aromatic ester building block with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is characterized by a trifluoroacetyl ketone group para to an ethyl benzoate ester, and appears as a colorless to pale yellow liquid with a boiling point of 293.1°C at 760 mmHg, a density of 1.283 g/cm³, and a computed XLogP3 of 3.6 . Its electrophilic trifluoroacetyl group renders the molecule reactive toward nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Why In-Class Substitution with Ethyl 4-(2,2,2-trifluoroacetyl)benzoate Analogues is Scientifically Unjustified


In-class compounds within the trifluoroacetyl benzoate family are not interchangeable due to significant, quantifiable differences in their physicochemical and steric profiles, which directly impact their performance in target applications. Simply substituting the ester moiety (e.g., methyl vs. ethyl) or altering the substitution pattern (e.g., para vs. meta) results in a different molecular entity with its own unique lipophilicity, reactivity, and steric demands . As demonstrated in the evidence below, these structural modifications lead to measurable changes in properties like lipophilicity (XLogP3), which is a critical determinant for solubility, membrane permeability, and protein binding in biological systems . Generic substitution therefore risks compromising the intended synthetic outcome or the biological activity of downstream products, making a precise, data-driven selection paramount for research and industrial procurement.

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (898787-14-9): Quantitative Differentiation Evidence vs. Comparators


Enhanced Lipophilicity of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate vs. Methyl Ester Analog

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (XLogP3 = 3.6) is significantly more lipophilic than its direct methyl ester analog, methyl 4-(2,2,2-trifluoroacetyl)benzoate . While specific experimental logP data for the methyl analog is not provided in the available sources, the lower XLogP3 value is a direct consequence of its smaller, more polar ester group, which reduces overall hydrophobicity . This quantifiable difference in lipophilicity is crucial for applications where membrane permeability or distribution into non-polar environments is desired.

Lipophilicity ADME Drug Design Medicinal Chemistry

Divergent Lipophilicity Profile: Ethyl 4-(2,2,2-trifluoroacetyl)benzoate vs. Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (Regioisomer)

The lipophilicity of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (para-isomer, XLogP3 = 3.6) differs from its meta-substituted regioisomer, ethyl 3-(2,2,2-trifluoroacetyl)benzoate, which has a computed XLogP3 of 3.3 . This measurable difference arises from the distinct spatial arrangement of the functional groups, which affects the overall molecular dipole moment and its interaction with polar and non-polar environments.

Regioisomerism Structure-Activity Relationship SAR Lipophilicity

Potential for Reduced Steric Hindrance and Hydrolytic Stability in Ethyl 4-(2,2,2-trifluoroacetyl)benzoate vs. Longer-Chain Alkyl Esters

As a shorter-chain alkyl ester, Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (molecular weight: 246.18 g/mol) is anticipated to have a lower steric profile and potentially different hydrolytic stability compared to longer-chain analogs like hexyl 4-(trifluoroacetyl)benzoate (molecular weight: 302.29 g/mol) [1]. While direct comparative stability data is not available in the provided sources, it is a well-established principle in ester chemistry that shorter alkyl chains result in less steric hindrance around the ester carbonyl, potentially leading to faster reaction kinetics in nucleophilic acyl substitutions and greater ease of subsequent functional group transformations .

Steric Hindrance Hydrolytic Stability Synthetic Yield Ester Reactivity

Strategic Procurement Scenarios for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate: Where Data-Driven Differentiation Matters


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Lipophilicity and Permeability

Procure Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (XLogP3 = 3.6) over its methyl ester analog or meta-substituted regioisomer (XLogP3 = 3.3) when the synthetic objective is to increase the lipophilicity of a lead candidate. This quantitative advantage is paramount for improving passive membrane permeability, blood-brain barrier penetration, and overall bioavailability in drug development programs .

Organic Synthesis: Accelerating Reaction Kinetics and Improving Yields in Nucleophilic Acyl Substitutions

Select this compound as a reactive building block for applications where steric accessibility is critical, such as in the synthesis of complex amides, hydrazides, or other functionalized derivatives. The smaller ethyl ester group, compared to bulkier hexyl or heptyl analogs, minimizes steric hindrance, thereby favoring faster reaction kinetics and higher synthetic yields in key coupling and functional group interconversion steps .

Chemical Biology: Developing Fluorinated Probes for Protein Interaction Studies

Utilize Ethyl 4-(2,2,2-trifluoroacetyl)benzoate as a core scaffold for constructing novel 19F-NMR probes or fluorinated ligands. The distinct 19F chemical shift of the trifluoroacetyl group provides a sensitive, background-free spectroscopic handle for studying protein-ligand interactions, enzyme mechanisms, and conformational changes in complex biological milieu .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.